2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and a pyrazol-3-OL moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL typically involves the reaction of 4-methanesulfonylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL involves its interaction with specific molecular targets. The methanesulfonyl group and trifluoromethyl group play crucial roles in binding to active sites of enzymes or receptors. The compound may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with other molecular pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone: Shares the methanesulfonyl-phenyl moiety but differs in the presence of a pyridine ring.
4-(Methylsulfonyl)phenylacetic acid: Contains the methanesulfonyl-phenyl group but lacks the pyrazole and trifluoromethyl groups.
Uniqueness
2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonyl and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Properties
Molecular Formula |
C11H9F3N2O3S |
---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O3S/c1-20(18,19)8-4-2-7(3-5-8)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 |
InChI Key |
IBBJGKHGZWTSTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.